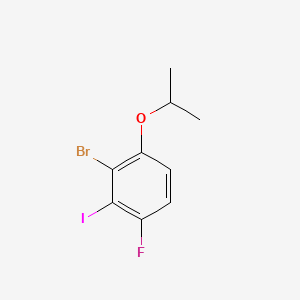
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BF2O3. It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its reactivity and versatility, making it a valuable reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Substitution Reactions: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki coupling reactions, the major products are biaryl compounds, while in oxidation reactions, the products may include naphthoquinones .
Applications De Recherche Scientifique
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, including the development of enzyme inhibitors and molecular sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Similar in structure but contains a bromine atom instead of the difluoromethoxy group.
Naphthalene-1-boronic acid: Lacks the difluoromethoxy group, making it less reactive in certain types of reactions.
(4-(Naphthalen-1-yl)phenyl)boronic acid: Contains a phenyl group in addition to the naphthalene ring, leading to different reactivity and applications.
Uniqueness
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C11H9BF2O3 |
|---|---|
Poids moléculaire |
238.00 g/mol |
Nom IUPAC |
[4-(difluoromethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-10-6-5-9(12(15)16)7-3-1-2-4-8(7)10/h1-6,11,15-16H |
Clé InChI |
YSQJXMFDMPNECV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C2=CC=CC=C12)OC(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



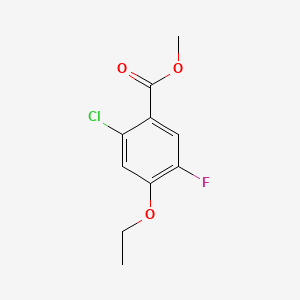
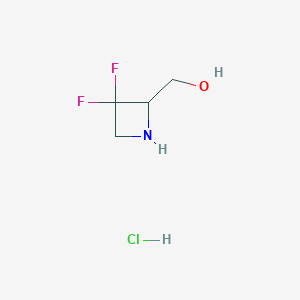
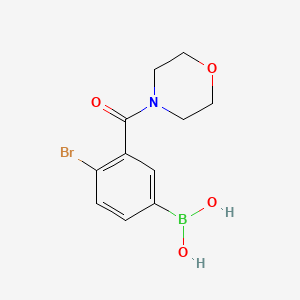

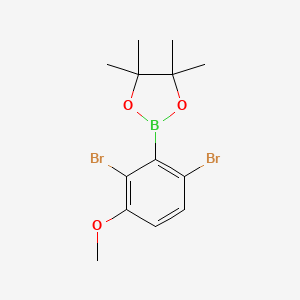



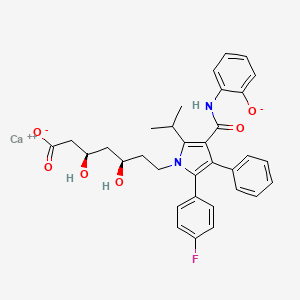
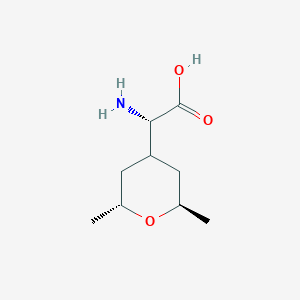
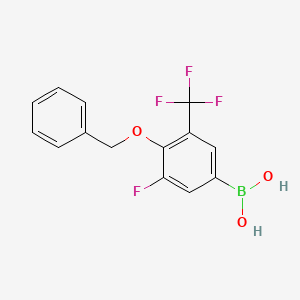
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
